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Compound of Interest

Compound Name: Remdesivir

Cat. No.: B604916

Remdesivir (GS-5734) is a broad-spectrum antiviral agent, notable as the first treatment to
receive FDA approval for COVID-19.[1][2] It is a phosphoramidate prodrug of a 1'-cyano-
substituted adenosine nucleotide analogue.[1] Its efficacy is rooted in its ability to inhibit viral
RNA-dependent RNA polymerase (RdRp), a critical enzyme for the replication of numerous
RNA viruses.[3][4] This guide provides an in-depth examination of the pharmacokinetic and
pharmacodynamic properties of remdesivir, intended for researchers, scientists, and drug
development professionals.

Pharmacokinetic Profile

The clinical efficacy of remdesivir is intrinsically linked to its absorption, distribution,
metabolism, and excretion (ADME) properties. As a prodrug, it is designed to ensure the
efficient intracellular delivery of its pharmacologically active metabolite.[5]

Absorption and Distribution

Remdesivir is administered intravenously, ensuring 100% bioavailability.[6] Following a 30-
minute intravenous infusion, maximal plasma concentrations (Tmax) are achieved within 0.67-
0.68 hours.[1] The drug is moderately bound to human plasma proteins, with a binding
percentage between 88% and 93.6%.[1][6] In contrast, its primary metabolites, GS-441524 and
GS-704277, exhibit minimal plasma protein binding at 2% and 1%, respectively.[1][6] In non-
human primates, remdesivir has been shown to distribute to tissues including the testes,
epididymis, eyes, and brain within four hours of administration.[1]
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Metabolism

Remdesivir undergoes extensive intracellular metabolism to be converted into its active form,
the nucleoside triphosphate GS-443902.[5][6] This multi-step process is crucial for its antiviral
activity.

« Initial Hydrolysis: Upon entering the cell, remdesivir (GS-5734) is hydrolyzed by cellular
enzymes, primarily carboxylesterase 1 (CES1) and to a lesser extent, cathepsin A, to form
the intermediate alanine metabolite, GS-704277.[1][6][7]

e Phosphoramidate Cleavage: The phosphoramidate bond of GS-704277 is then cleaved by
the Histidine Triad Nucleotide-binding Protein 1 (HINT-1), yielding the nucleoside
monophosphate.[5][7]

e Phosphorylation: This monophosphate intermediate is subsequently phosphorylated by
cellular kinases to produce the active triphosphate metabolite, GS-443902 (RDV-TP).[1][7]

o Dephosphorylation Pathway: The nucleoside monophosphate can also be dephosphorylated,
resulting in the formation of the nucleoside metabolite GS-441524, which is not efficiently re-
phosphorylated.[8] GS-441524 is the major metabolite detected in plasma.[9]
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Caption: Intracellular metabolic activation pathway of remdesivir.
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EXxcretion

Remdesivir and its metabolites are eliminated from the body primarily through renal and fecal
routes. Approximately 74% of a dose is recovered in the urine, while 18% is found in the feces.
[1][5] The majority of the substance excreted in urine is the metabolite GS-441524 (49% of the
dose), with about 10% being unchanged remdesivir.[1] The elimination of GS-441524 is
dependent on the estimated glomerular filtration rate (eGFR), and accumulation can occur in
patients with reduced renal function.[10][11]

Pharmacokinetic Data Summary

The pharmacokinetic parameters of remdesivir and its primary metabolites exhibit significant
differences, particularly in their half-lives, which has implications for dosing schedules. The long
intracellular half-life of the active triphosphate metabolite (GS-443902) supports a once-daily
dosing regimen.[5][8]

. GS-441524 GS-704277 GS-443902
Remdesivir ] ] ]
Parameter (Nucleoside (Alanine (Active
(GS-5734) ) . .
Metabolite) Metabolite) Triphosphate)
) ~20 hours (in
Half-life (t2) ~1 hour[1][5] ~27 hours[1][5] ~1.3 hours[1][5]
humans)[1]
0.67-0.68 1.51-2.00
Tmax 0.75 hours[1] -
hours[1] hours[1]
c 2229 (19.2% CV) 145 (19.3% CV) 246 (33.9% CV)
max -
ng/mL[1] ng/mL[1] ng/mL[1]
AUC 1585 (16.6% CV) 2229 (18.4% CV) 462 (31.4% CV)
T -
ngh/mL[1] ngh/mL[1] ng*h/mL[1]
Plasma Protein
88-93.6%][1][6] 2%[1][6] 1%[1][6] -

Binding

Data are presented for repeated dosing where specified. CV denotes the coefficient of
variation.
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Pharmacodynamic Profile

The pharmacodynamics of remdesivir are defined by its potent antiviral activity, which stems
from the targeted inhibition of viral replication.

Mechanism of Action

Remdesivir's antiviral effect is mediated by its active triphosphate metabolite, GS-443902.[6]
[12] This molecule functions as a competitive inhibitor of the viral RNA-dependent RNA
polymerase (RdRp).[3][4]

 Structural Mimicry: GS-443902 is a structural analog of adenosine triphosphate (ATP), one of
the natural building blocks for RNA synthesis.[1][12]

o Competitive Inhibition: Due to this resemblance, GS-443902 competes with endogenous ATP
for incorporation into the newly forming viral RNA strand by the RdRp enzyme.[1][12]

e Delayed Chain Termination: Once incorporated into the viral RNA, GS-443902 causes a
steric hindrance that disrupts the translocation of the RdRp enzyme, halting further
elongation of the RNA chain after the addition of a few more nucleotides.[12][13] This
process is known as delayed chain termination.[13]

« Inhibition of Replication: The premature termination of RNA synthesis effectively stops the
virus from replicating its genome, thereby preventing the production of new viral particles.[3]
[12]

A key aspect of remdesivir's safety profile is its high selectivity for the viral RARp over human
DNA and RNA polymerases, which minimizes off-target effects.[1]
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Caption: Mechanism of action of remdesivir via RdRp inhibition.

Antiviral Activity

Remdesivir has demonstrated broad-spectrum antiviral activity in vitro against a wide range of
RNA viruses, including members of the Coronaviridae, Filoviridae, Paramyxoviridae, and
Pneumoviridae families.[1][4] Its potency against SARS-CoV-2 has been established in various
cell culture systems.

Pharmacodynamic Data Summary

The in vitro efficacy of remdesivir is quantified by its half-maximal effective concentration
(EC50), which varies depending on the cell line used. This variability is often attributed to
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differences in the cells' capacity to metabolize remdesivir into its active form.[14]

Virus Cell Line EC50 Reference

Primary Human

SARS-CoV-2 Airway Epithelial 9.9 nM (0.0099 pM) [6][8]
(HAE) Cells
Calu-3 (Human Lung

SARS-CoV-2 280 nM (0.28 puM) [6]
Cells)
Vero E6 (Monkey

SARS-CoV-2 ) 770 nM (0.77 uMm) [8][15]
Kidney Cells)

Human Airway
SARS-CoV o 69 nM (0.069 pM) [15]
Epithelial (HAE) Cells

Human Airway
MERS-CoV o 74 nM (0.074 puM) [15]
Epithelial (HAE) Cells

Key Experimental Protocols

The characterization of remdesivir's pharmacokinetic and pharmacodynamic profile relies on
standardized and validated experimental methodologies.

Pharmacokinetic Analysis in Clinical Studies

o Study Design: Phase | studies are typically randomized, placebo-controlled, and involve
single-ascending dose (SAD) or multiple-ascending dose (MAD) cohorts in healthy
volunteers.[8] Doses ranging from 3 mg to 225 mg have been evaluated.[8]

e Drug Administration: Remdesivir is administered as an intravenous infusion, typically over
30 minutes to 2 hours.[8]

o Sample Collection: Serial blood samples are collected at predefined time points before and
after dosing (e.g., over 144 hours) to measure plasma concentrations of remdesivir and its
metabolites.[8] Urine samples are also collected over specific intervals (e.g., 0-48 hours) to
assess renal excretion.[8] For intracellular concentration analysis, peripheral blood
mononuclear cells (PBMCs) are isolated from blood samples.[8]
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Bioanalytical Method: Plasma and urine concentrations of remdesivir and its metabolites
(GS-441524, GS-704277) are quantified using a validated liquid chromatography-tandem
mass spectrometry (LC-MS/MS) method.[8][10] This technique offers high sensitivity and
specificity, with lower limits of quantification typically in the low ng/mL range.[10]

In Vitro Antiviral Activity Assay (Plaque Reduction
Assay)

Cell Culture: A suitable host cell line, such as Vero E6 cells, is seeded in multi-well plates
and grown to confluence.[16][17]

Virus Inoculation: The cell monolayers are infected with a known titer of SARS-CoV-2 (e.g.,
50 plaque-forming units per well) and incubated for a short period (e.g., 1 hour) to allow for
viral attachment and entry.[16]

Drug Treatment: The viral inoculum is removed, and the cells are overlaid with a semi-solid
medium (e.g., containing agarose) mixed with serial dilutions of remdesivir.[17]

Incubation: The plates are incubated for a period sufficient for plaque formation (e.g., 72
hours) at 37°C with 5% CO2.[17]

Quantification: After incubation, the cells are fixed and stained (e.g., with Coomassie Blue or
crystal violet).[18] The viral plaques (zones of cell death) are counted.

EC50 Calculation: The concentration of remdesivir that reduces the number of plaques by
50% compared to the untreated virus control is calculated to determine the EC50 value.[16]
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Caption: Workflow for an in vitro plaque reduction assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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